molecular formula C11H11ClN2O3 B12884954 5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate CAS No. 88015-88-7

5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate

Cat. No.: B12884954
CAS No.: 88015-88-7
M. Wt: 254.67 g/mol
InChI Key: LTXHITZFPJOYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate is a chemical compound that features a pyrrolidine ring substituted with a 4-chlorophenyl group and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate typically involves the reaction of 4-chlorophenyl isocyanate with 5-oxopyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-chlorophenyl isocyanate and 5-oxopyrrolidine.

    Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Materials Science: It is utilized in the development of novel materials with specific properties, such as polymers and coatings.

    Industry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of proteases or other enzymes critical for cellular processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (5-oxopyrrolidin-3-yl)carbamate: Similar structure but with a tert-butyl group instead of the 4-chlorophenyl group.

    Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: Compounds with similar pyrrolidine rings but different substituents.

Uniqueness

5-Oxopyrrolidin-3-yl (4-chlorophenyl)carbamate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other pyrrolidine derivatives and useful for targeted applications in medicinal chemistry and materials science.

Properties

CAS No.

88015-88-7

Molecular Formula

C11H11ClN2O3

Molecular Weight

254.67 g/mol

IUPAC Name

(5-oxopyrrolidin-3-yl) N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C11H11ClN2O3/c12-7-1-3-8(4-2-7)14-11(16)17-9-5-10(15)13-6-9/h1-4,9H,5-6H2,(H,13,15)(H,14,16)

InChI Key

LTXHITZFPJOYIB-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)OC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.